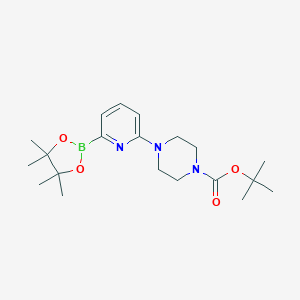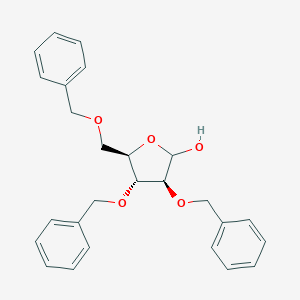
Iodofiltic acid (123I)
Übersicht
Beschreibung
Iodofiltic acid (123I) is a small molecule drug and a diagnostic radiopharmaceutical . It is also known by the synonyms 15-(4-Iodophenyl)-3(R,S)-Methylpentadecanoic Acid (123I), Iodofiltic Acid I 123, and IPPA . It is used as a Single-photon emission-computed tomography (SPECT) enhancer . The drug was initially developed by Pfizer Inc. and its highest global research status is approved .
Molecular Structure Analysis
The molecular formula of Iodofiltic acid (123I) is C22H35IO2 . The InChIKey is NPCIWINHUDIWAV-NSYCNWAXSA-N . The CAS Registry number is 123748-56-1 .Physical And Chemical Properties Analysis
The average weight of Iodofiltic acid (123I) is 454.426 and the monoisotopic mass is 454.169303311 . The chemical formula is C22H35IO2 .Wissenschaftliche Forschungsanwendungen
Myocardial Imaging and Metabolism Studies : Iodofiltic acid (123I) is frequently used in myocardial imaging. It aids in differentiating viable ischemic tissue from infarcted tissue in the heart. Its rapid degradation in the myocardium and high count rates make it a valuable tool for estimating regional myocardial perfusion (Poe et al., 1977). Furthermore, studies have shown that 123I-hexadecenoic acid can be compared favorably with Thallium-201 for myocardial imaging in coronary heart disease, offering potential advantages in studying regional myocardial perfusion and metabolism (Wall et al., 1980).
Advances in Labeling Techniques : Research has been conducted on improving the labeling techniques of ω-phenylfatty acids with iodine isotopes, demonstrating that certain compounds, such as 123I labeled with a fatty acid analogue, show promising results in nuclear medical heart diagnosis due to higher uptake and lower background activity (Eisenhut, 1982).
Applications in Brain Tumor Diagnosis : 123I has been used in the diagnosis and monitoring of brain tumors through single-photon emission tomography (SPET). Research shows that 123I-iodo-L-α-methyltyrosine (123I-IMT) is transported by specific carriers in brain tumor cells, providing valuable insights into tumor metabolism and aiding in diagnosis (Riemann et al., 1999).
Quantitative SPECT Reconstruction : Studies have been conducted on the quantitative reconstruction methods for single-photon emission computed tomography (SPECT) using 123I, which is crucial for determining kinetics or localization in various clinical and research studies (Gilland et al., 1991).
pH-Sensitive SPECT Tracers : Iodine-123 labeled malonic acid derivatives have been explored for in vivo pH imaging, especially in determining tumor acidity, which is critical in understanding tumor invasion and metastasis formation (Bauwens et al., 2012).
Radioligands for Imaging D2 Dopamine Receptor : Iodine-123 labeled iodo-benzofuran (IBF) has been developed as a potential SPECT imaging agent for mapping the D2 dopamine receptor, providing insights into various neurological conditions (Mozley et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
15-(4-(123I)iodanylphenyl)-3-methylpentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIWINHUDIWAV-NSYCNWAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924591 | |
| Record name | 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodofiltic acid (123I) | |
CAS RN |
123748-56-1 | |
| Record name | 4-(Iodo-123I)-β-methylbenzenepentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123748-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodofiltic acid I 123 [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodofiltic acid I-123 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IODOFILTIC ACID I-123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7USQ749M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)


![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)

![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)